2-Aminopyrimidine-4-carbaldehyde
Overview
Description
2-Aminopyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 2-position and an aldehyde group at the 4-position
Mechanism of Action
- The primary targets of 2-Aminopyrimidine-4-carbaldehyde are not explicitly documented in the literature I found. However, it’s important to note that this compound belongs to the pyrimidine family, which is commonly associated with various biological activities .
- Pyrimidines serve as essential pharmacophores for drug development, and their derivatives exhibit diverse effects in biological systems . Therefore, we can infer that this compound likely interacts with specific cellular components or enzymes.
- However, considering its chemical structure, we can speculate that it may participate in nucleophilic aromatic substitution (S~N~Ar) reactions. These reactions involve the replacement of a leaving group (such as a halogen) with a nucleophile, leading to functionalization of the pyrimidine ring .
- Pyrimidine derivatives often impact cellular processes related to DNA, RNA, and protein synthesis due to their structural resemblance to natural pyrimidines . However, specific pathways require investigation.
- However, pyrimidine derivatives often influence cell growth, proliferation, and gene expression . Further studies are needed to explore these effects.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, a class of compounds to which 2-Aminopyrimidine-4-carbaldehyde belongs, can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carbaldehyde typically involves the reaction of β-diketones (such as acetylacetone or benzoylmethane) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2). This method is convenient for accessing aminopyrimidine ketones with an unsubstituted amino group . Another common method involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group .
Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: 2-Aminopyrimidine-4-carboxylic acid.
Reduction: 2-Aminopyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminopyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various materials and as an intermediate in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Aminopyrimidine-5-carbaldehyde
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2,4-Diaminopyrimidine-5-carbaldehyde
Comparison: 2-Aminopyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and medicinal applications .
Properties
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
Record name | 2-Aminopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165807-06-7 | |
Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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